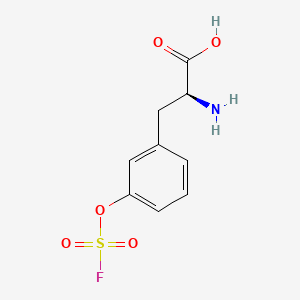
(S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a versatile compound used in various scientific research fields. Its unique structure, featuring a fluorosulfonyl group, makes it valuable in organic synthesis, chemical biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This method uses fluorosulfonyl radicals, which are generated from different precursors under specific conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction parameters and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl fluorides, while reduction may produce amines .
Applications De Recherche Scientifique
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid has numerous applications in scientific research:
Chemistry: It is used in organic synthesis to introduce fluorosulfonyl groups into molecules.
Biology: The compound is employed in chemical biology for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in materials science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound also contains a fluorine atom and is used in similar applications.
OXONE®, monopersulfate compound: This compound is used as an oxidizing agent in various chemical reactions.
Uniqueness
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is unique due to its specific structure, which allows for versatile applications in different fields. Its ability to form stable covalent bonds with nucleophilic sites makes it particularly valuable in chemical biology and drug discovery .
Propriétés
Formule moléculaire |
C9H10FNO5S |
|---|---|
Poids moléculaire |
263.24 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-fluorosulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
WPRSKRQWRPKKFA-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OS(=O)(=O)F)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)OS(=O)(=O)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















